molecular formula C24H11KNa4O14S2 B13783485 Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) CAS No. 68427-34-9

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate)

Cat. No.: B13783485
CAS No.: 68427-34-9
M. Wt: 718.5 g/mol
InChI Key: BXPXEECBLQNEND-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) is a complex organic compound with a unique structure. It is known for its applications in various scientific fields due to its distinct chemical properties. This compound is often used in research and industrial applications, making it a valuable substance in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves multiple steps, including sulfonation and carboxylation reactions. The process typically starts with naphthalene, which undergoes sulfonation to introduce sulfonic acid groups. This is followed by carboxylation to add carboxyl groups at specific positions on the naphthalene ring. The final step involves neutralizing the compound with potassium and sodium ions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce different naphthalene carboxylates .

Scientific Research Applications

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves its interaction with specific molecular targets. The sulfonic and carboxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Sodium naphthalene-1,8-dicarboxylate
  • Potassium naphthalene-1,8-disulfonate
  • Tetrasodium naphthalene-1,8-dicarboxylate

Uniqueness

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) is unique due to its combination of sulfonic and carboxyl groups, which provide distinct chemical properties. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in various fields .

Properties

CAS No.

68427-34-9

Molecular Formula

C24H11KNa4O14S2

Molecular Weight

718.5 g/mol

IUPAC Name

potassium;tetrasodium;hydron;4-sulfonatonaphthalene-1,8-dicarboxylate

InChI

InChI=1S/2C12H8O7S.K.4Na/c2*13-11(14)7-3-1-2-6-9(20(17,18)19)5-4-8(10(6)7)12(15)16;;;;;/h2*1-5H,(H,13,14)(H,15,16)(H,17,18,19);;;;;/q;;5*+1/p-5

InChI Key

BXPXEECBLQNEND-UHFFFAOYSA-I

Canonical SMILES

[H+].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.